2-(2,6-dimethyl-4-morpholinyl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dimethyl-4-morpholinyl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes morpholine, thiazolidine, and pyridopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethyl-4-morpholinyl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The process may start with the preparation of the morpholine derivative, followed by the formation of the thiazolidine ring, and finally the construction of the pyridopyrimidine core. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethyl-4-morpholinyl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative. Substitution reactions could result in a wide variety of products depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic reactions.
Biology: It may have biological activity, making it a candidate for drug discovery and development. Its interactions with biological molecules could be studied to understand its mechanism of action and potential therapeutic uses.
Medicine: If the compound exhibits pharmacological activity, it could be developed into a drug for treating specific diseases or conditions.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethyl-4-morpholinyl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound might bind to these targets and modulate their activity, leading to a biological effect. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dimethyl-4-morpholinyl)phenol: This compound shares the morpholine and dimethyl groups but lacks the thiazolidine and pyridopyrimidine moieties.
2-(2,6-diethyl-4-methylphenyl)malonamide: This compound has a similar aromatic structure but differs in the substituents and overall framework.
Uniqueness
2-(2,6-dimethyl-4-morpholinyl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of morpholine, thiazolidine, and pyridopyrimidine structures. This unique combination of functional groups and ring systems gives the compound distinct chemical and biological properties that set it apart from similar compounds.
Properties
CAS No. |
361995-00-8 |
---|---|
Molecular Formula |
C23H28N4O3S2 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H28N4O3S2/c1-13(2)10-27-22(29)18(32-23(27)31)9-17-20(25-11-15(4)30-16(5)12-25)24-19-14(3)7-6-8-26(19)21(17)28/h6-9,13,15-16H,10-12H2,1-5H3/b18-9- |
InChI Key |
WWKMLQYDPQNIEK-NVMNQCDNSA-N |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC(C)C |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.